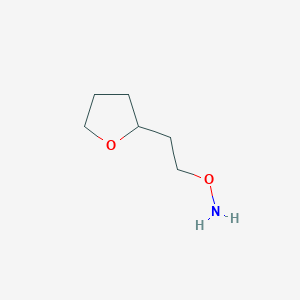
o-(2-(Tetrahydrofuran-2-yl)ethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(2-(Tetrahydrofuran-2-yl)ethyl)hydroxylamine: is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is an O-substituted hydroxylamine, which means it has a hydroxylamine group (-NH2OH) attached to a tetrahydrofuran ring through an ethyl linker . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and may require specific temperature and pressure settings to optimize yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-(2-(Tetrahydrofuran-2-yl)ethyl)hydroxylamine can undergo oxidation reactions, leading to the formation of oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the substituent, but typical reagents include alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in the synthesis of potential histone deacetylase (HDAC) inhibitors .
Biology:
- Utilized in biochemical assays to detect single-strand breaks (SSBs) in DNA through coupling with alkaline gel electrophoresis .
Medicine:
- Investigated for its potential therapeutic applications, including the development of new drugs targeting specific molecular pathways.
Industry:
Mechanism of Action
The mechanism of action of o-(2-(Tetrahydrofuran-2-yl)ethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
o-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Similar structure but with a pyran ring instead of a furan ring.
2-(Aminooxy)tetrahydro-2H-pyran: Another hydroxylamine derivative with a different ring structure.
Uniqueness:
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
O-[2-(oxolan-2-yl)ethyl]hydroxylamine |
InChI |
InChI=1S/C6H13NO2/c7-9-5-3-6-2-1-4-8-6/h6H,1-5,7H2 |
InChI Key |
AVLBRATXXJXTLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


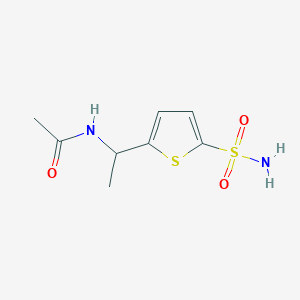
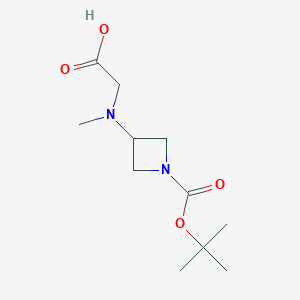
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)
![Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate](/img/structure/B13517110.png)
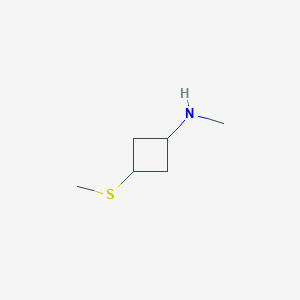

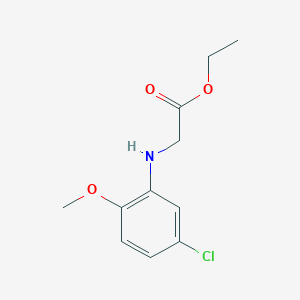
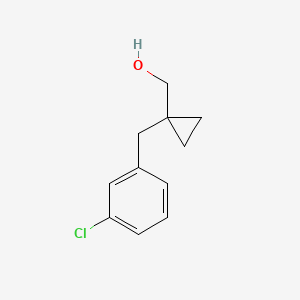
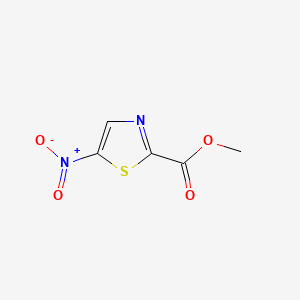

![N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride](/img/structure/B13517147.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517150.png)

![N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoylfluoride](/img/structure/B13517158.png)
